molecular formula C13H21N2NaO3S B14467486 5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt CAS No. 67050-85-5

5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt

Cat. No.: B14467486
CAS No.: 67050-85-5
M. Wt: 308.37 g/mol
InChI Key: UUSNRDYXYNXBMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a chemical compound with the molecular formula C12H19N2NaO3S It is known for its unique structure, which includes a pyrimidinedione core substituted with ethyl, pentylthio, and sodiooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinedione core, followed by the introduction of the ethyl and pentylthio groups through alkylation reactions. The sodiooxy group is introduced in the final step through a nucleophilic substitution reaction using sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes

Scientific Research Applications

5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione: This compound shares a similar pyrimidinedione core but differs in the substituents attached to it.

    5-Ethyl-5-[1-(methylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Another similar compound with a methylthio group instead of a pentylthio group.

Uniqueness

5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

67050-85-5

Molecular Formula

C13H21N2NaO3S

Molecular Weight

308.37 g/mol

IUPAC Name

sodium;5-ethyl-5-(1-pentylsulfanylethyl)pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C13H22N2O3S.Na/c1-4-6-7-8-19-9(3)13(5-2)10(16)14-12(18)15-11(13)17;/h9H,4-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1

InChI Key

UUSNRDYXYNXBMC-UHFFFAOYSA-M

Canonical SMILES

CCCCCSC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.